1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea
Description
This urea derivative features a central urea core substituted with two distinct aromatic groups: a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain and a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-19(23,12-14-8-10-15(24-2)11-9-14)13-20-18(22)21-16-6-4-5-7-17(16)25-3/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNULNJHEKADFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CC=C2OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanol with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran, and the reaction temperature is often maintained between 0°C and room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential as a therapeutic agent in treating infections.
Data Table: Antimicrobial Efficacy
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Limited inhibition |
Anticancer Properties
The compound has also shown promise in anticancer research. Initial studies indicate that it may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways involved in cell survival and growth.
Case Studies on Anticancer Mechanisms:
- Breast Cancer Cell Lines : In laboratory settings, the compound was tested against various breast cancer cell lines, where it induced cell cycle arrest and apoptosis through the activation of caspase pathways.
- Lung Cancer : Another study highlighted its effectiveness in inhibiting the growth of lung cancer cells, suggesting that the compound could serve as a lead for developing new anticancer therapies.
Data Table: Anticancer Activity
| Cancer Type | Observed Effect | Mechanism of Action |
|---|---|---|
| Breast Cancer | Induction of apoptosis | Activation of caspase pathways |
| Lung Cancer | Inhibition of proliferation | Modulation of signaling pathways |
Synthesis and Research Insights
The synthesis of this compound typically involves multi-step organic reactions. Key steps include optimizing reaction conditions to improve yield and purity.
Research findings suggest that the compound interacts with various biological targets, potentially modulating enzymatic activity or receptor binding, leading to diverse biological effects. However, specific mechanisms remain largely uncharacterized due to limited research.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differentiation
- Aromatic Substituents: The target compound uniquely combines 4-methoxy and 2-methoxy phenyl groups, differing from analogs like HBK14–HBK19 (piperazines with phenoxy chains) and Compound 8d (fluorophenyl substituents). The hydroxyl group in the propyl chain distinguishes it from non-polar analogs (e.g., ’s diisopropyl group).
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl and urea groups in the target compound likely form robust hydrogen-bonding networks, improving crystallinity and stability compared to non-polar analogs like ’s diisopropyl derivative .
- Solubility : The methoxy groups increase hydrophilicity relative to fully alkyl-substituted ureas (e.g., ) but may reduce solubility compared to pyrrole-containing derivatives ().
Biological Activity
1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(2-methoxyphenyl)urea, commonly referred to as compound X , is a urea derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of compound X, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound X has a complex molecular structure characterized by the presence of methoxy and hydroxyl functional groups, which are known to influence its biological properties. The IUPAC name reflects its structural components, which include aromatic rings and a urea moiety.
Research indicates that compound X exhibits multiple mechanisms of action:
- Antitumor Activity : Studies have shown that compound X can inhibit the proliferation of various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. This is particularly evident in breast and prostate cancer models, where it has been observed to downregulate key oncogenes while upregulating tumor suppressor genes .
- Anti-inflammatory Effects : Compound X has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the downregulation of NF-kB signaling pathways, which play a critical role in inflammatory responses .
- Antioxidant Activity : The presence of methoxy groups contributes to the antioxidant capacity of compound X, allowing it to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases .
Biological Activity Data
The following table summarizes key biological activities and findings related to compound X:
Case Studies
Several case studies highlight the efficacy of compound X in various therapeutic contexts:
- Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with compound X led to a significant decrease in cell viability (IC50 = 15 µM) after 48 hours. Mechanistic studies revealed that this was associated with increased apoptosis markers such as caspase-3 activation and PARP cleavage .
- Inflammatory Disease Model : A murine model of rheumatoid arthritis showed that administration of compound X resulted in a marked reduction in joint swelling and inflammatory markers compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells .
- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, compound X exhibited protective effects on neuronal cells, reducing apoptosis by 40% compared to untreated controls. This suggests potential applications in neurodegenerative diseases like Alzheimer's .
Q & A
Q. How should researchers reconcile discrepancies in IC50 values reported across different laboratories?
- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate using reference compounds (e.g., staurosporine for kinase assays). Inter-laboratory reproducibility studies with blinded samples can identify methodological biases .
Specialized Applications
Q. What strategies enhance the compound’s solubility for in vivo pharmacokinetic studies without altering bioactivity?
- Methodological Answer : Formulate with co-solvents (e.g., PEG-400 or cyclodextrins) or prepare prodrugs (e.g., ester derivatives of the hydroxyl group). Phase solubility studies and in vivo bioavailability testing in rodent models are essential .
Q. How can the compound’s potential for cross-reactivity with unrelated targets be systematically evaluated?
- Methodological Answer : Perform broad-spectrum profiling using panels of 100+ recombinant enzymes or receptors (e.g., Eurofins Cerep Panels). Machine learning models trained on chemical similarity databases (ChEMBL) can predict off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
